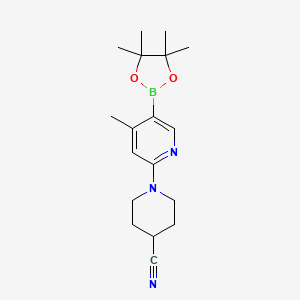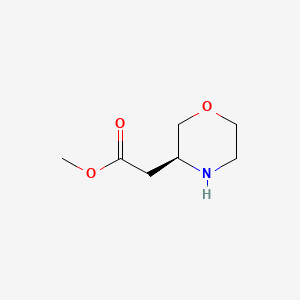
Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate is an organic compound also known as Boc-piperazine hydroxide. Its structure contains an N-tert-butoxycarbonyl (Boc) protecting group and a 2-hydroxycyclopentyl substituent. This compound is a colorless to light yellow crystal or powder with good solubility. It is stable at room temperature but will gradually turn yellow and decompose when exposed to air in the dark .
Métodos De Preparación
Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate can be synthesized through various methods. The commonly used preparation method involves the reaction of 1-hydroxy-4-(2-hydroxycyclopentyl)piperazine with tert-butyl chloroformate (BOC-ON) under alkaline conditions. The specific reaction conditions can be adjusted according to experimental requirements .
Análisis De Reacciones Químicas
Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: Substitution reactions can occur, especially at the piperazine ring. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate is mainly used in chemical research and organic synthesis. It serves as a Boc protecting group to protect the amino group and prevent unnecessary reactions. Additionally, it is an important intermediate in the synthesis of natural products, drugs, and other organic compounds .
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate involves its role as a protecting group in organic synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
- 1-Boc-4-(2-hydroxyethyl)piperazine
- 1-Boc-4-(2-chloroethyl)piperazine
- 1-Boc-4-(2-formylphenyl)piperazine These compounds share the Boc protecting group but differ in their substituents, leading to variations in their chemical properties and applications .
Propiedades
IUPAC Name |
tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)11-5-4-6-12(11)17/h11-12,17H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLBIHRARSYBIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B594380.png)




![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)



![(1S)-1-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B594394.png)

